molecular formula C9H10ClN3O2 B1429979 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1423028-23-2

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No. B1429979
M. Wt: 227.65 g/mol
InChI Key: LWHMLBCLSCHGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride (5M5PIDHCl) is an organic compound that belongs to the group of imidazolidinediones and has a wide range of applications in the fields of scientific research and laboratory experiments. 5M5PIDHCl is a white crystalline solid with a melting point of 120-122 °C and a molecular weight of 199.66 g/mol. It has a high solubility in water and is widely used in various organic synthesis reactions.

Scientific Research Applications

  • Specific Scientific Field : Biophysics and Cancer Therapy .
  • Summary of the Application : The compound “5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione” has been studied for its potential as a dual inhibitor of Tankyrase 1 and 2 (TNKS-1 and TNKS-2), which are known to play an essential role in the Wnt β-catenin pathway and various other cellular processes . This pathway is implicated in the progression and development of diverse carcinomas, making it a promising target for cancer therapy .
  • Methods of Application or Experimental Procedures : The study employed advanced molecular modeling to explore the structural dual-inhibitory mechanism of the compound . Sequence alignments of binding site residues were used to identify crucial mediators of the dual binding mechanism .
  • Results or Outcomes : The study found that conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2, were crucial mediators of the dual binding mechanism of the compound . The binding free energy of the compound was estimated to be -43.88 kcal/mol towards TNKS-1 and -30.79 kcal/mol towards TNKS-2 . These results suggest that the compound could potentially be used to design novel dual inhibitors of TNKS-1 and 2 with improved therapeutic properties .

properties

IUPAC Name

5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHMLBCLSCHGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride
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5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride
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